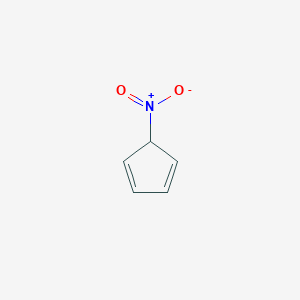
2,3-Dibutoxyquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibutoxyquinoxaline is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a quinoxaline core with butoxy groups attached at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutoxyquinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with a suitable diketone under reflux conditions in the presence of a solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibutoxyquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The butoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxalines.
Aplicaciones Científicas De Investigación
2,3-Dibutoxyquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.
Industry: this compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dibutoxyquinoxaline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenylquinoxaline: Another quinoxaline derivative with phenyl groups instead of butoxy groups.
2,3-Dichloroquinoxaline: A quinoxaline derivative with chlorine atoms at the 2 and 3 positions.
Quinoxaline-2,3-dione: A quinoxaline derivative with carbonyl groups at the 2 and 3 positions.
Uniqueness
2,3-Dibutoxyquinoxaline is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and biological activity. The butoxy groups can also provide opportunities for further functionalization, making it a versatile compound for various applications.
Propiedades
Número CAS |
60814-27-9 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
2,3-dibutoxyquinoxaline |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-11-19-15-16(20-12-6-4-2)18-14-10-8-7-9-13(14)17-15/h7-10H,3-6,11-12H2,1-2H3 |
Clave InChI |
DZEGAVVNEZLVNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC2=CC=CC=C2N=C1OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)


![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)


![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)

![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
